3-Bromo-4-chlorobenzoic acid
Overview
Description
3-Bromo-4-chlorobenzoic acid is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms at the 3 and 4 positions, respectively . This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-chlorobenzoic acid can be synthesized via the diazotization of 3-amino-4-chlorobenzoic acid followed by a reaction with copper(I) bromide . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process often includes steps such as recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chlorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Bromo-4-chlorobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a building block for bioactive compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorobenzoic acid depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological processes .
Comparison with Similar Compounds
4-Bromo-3-chlorobenzoic acid: Similar in structure but with different positions of bromine and chlorine atoms.
3-Bromo-4-fluorobenzoic acid: Substituted with fluorine instead of chlorine.
3-Chloro-4-bromobenzoic acid: Similar structure but with reversed positions of bromine and chlorine atoms.
Uniqueness: 3-Bromo-4-chlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to its isomers and analogs .
Properties
IUPAC Name |
3-bromo-4-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEPZGNUPNMRGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370784 | |
Record name | 3-Bromo-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42860-10-6 | |
Record name | 3-Bromo-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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